molecular formula C21H18BrClN2O3S B5254123 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B5254123
M. Wt: 493.8 g/mol
InChI Key: GFUDMZPXFAITHL-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps, starting from simpler aromatic compounds. The process may include:

    Nitration and Reduction: Introducing nitro groups to the aromatic rings followed by reduction to amines.

    Sulfonylation: Reacting the amines with benzenesulfonyl chloride to form sulfonamides.

    Acylation: Introducing the acetamide group through acylation reactions.

    Halogenation: Adding halogen atoms (chlorine and bromine) to the aromatic rings using halogenating agents like Br2 and Cl2.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: H2/Pd, SnCl2

    Substitution Reagents: NaOH, KOH

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme functions by binding to their active sites.

    Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

    Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • Benzenesulfonyl chloride
  • 4-chloroaniline
  • 4-bromo-3-methylphenylamine

Uniqueness

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c1-15-13-17(9-12-20(15)22)24-21(26)14-25(18-10-7-16(23)8-11-18)29(27,28)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUDMZPXFAITHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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